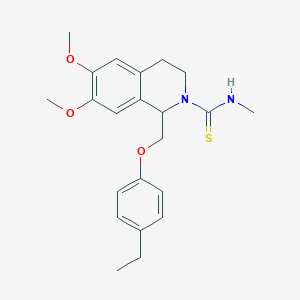

1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-N-methyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Description

1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-N-methyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a synthetic isoquinoline derivative featuring a 3,4-dihydroisoquinoline core substituted with 6,7-dimethoxy groups, an N-methylated carbothioamide moiety at position 2, and a (4-ethylphenoxy)methyl substituent at position 1.

Properties

IUPAC Name |

1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-methyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-5-15-6-8-17(9-7-15)27-14-19-18-13-21(26-4)20(25-3)12-16(18)10-11-24(19)22(28)23-2/h6-9,12-13,19H,5,10-11,14H2,1-4H3,(H,23,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKRPBVIRUJBCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

For example, indole derivatives can undergo electrophilic substitution due to excessive π-electrons delocalization. This allows them to form stable bonds with their targets, leading to changes in the target’s function.

Biological Activity

1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-N-methyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a compound that belongs to the isoquinoline class of alkaloids. Isoquinolines are known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. This article explores the biological activity of this specific compound, highlighting its pharmacological potential based on recent research findings.

Chemical Structure

The molecular formula of this compound is . The structure features a dimethoxy group and a carbothioamide moiety, which are critical for its biological activity.

Antioxidant Activity

Research indicates that compounds with isoquinoline structures often exhibit significant antioxidant properties. The presence of methoxy groups in the structure enhances electron donation capabilities, thereby increasing the compound's ability to scavenge free radicals. In vitro studies have shown that similar isoquinoline derivatives can effectively reduce oxidative stress markers in various cell lines.

Antimicrobial Properties

Isoquinolines have been documented for their antimicrobial effects. Preliminary studies on related compounds suggest that this compound may possess activity against a range of bacterial strains. Testing against Gram-positive and Gram-negative bacteria is recommended to evaluate its full antimicrobial potential.

Neuroprotective Effects

Isoquinoline derivatives are also noted for their neuroprotective properties. The compound's ability to cross the blood-brain barrier (BBB) due to its lipophilic nature makes it a candidate for treating neurodegenerative diseases. Studies have shown that similar compounds can inhibit neuronal apoptosis and promote neurogenesis in animal models.

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotective | Inhibition of apoptosis in neurons |

In Silico Studies

In silico evaluations have been performed to predict the pharmacokinetic properties and potential bioactivity of this compound. Molecular docking studies suggest strong binding affinity to targets involved in inflammation and neuroprotection pathways. These computational analyses provide a basis for further experimental validation.

Scientific Research Applications

Biological Activities

Research indicates that 1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-N-methyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

- Neuroprotective Effects : The isoquinoline structure is known for its neuroprotective properties. Compounds in this class have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.

- Antimicrobial Properties : Some derivatives of isoquinolines have shown activity against bacterial strains, indicating potential use as antimicrobial agents.

Therapeutic Applications

Given its biological activities, this compound holds promise in several therapeutic areas:

- Cancer Therapy : Due to its antitumor properties, ongoing research aims to evaluate its efficacy in preclinical models of cancer. Further studies are needed to assess its safety profile and therapeutic window.

- Neurology : The compound's potential neuroprotective effects could lead to applications in treating conditions such as Alzheimer's disease or Parkinson's disease. Research is focused on elucidating its mechanism of action and optimizing its pharmacokinetic properties.

- Infectious Diseases : The antimicrobial activity suggests possible applications in treating infections caused by resistant bacterial strains. Further investigations into its spectrum of activity and mechanism are warranted.

Case Study 1: Antitumor Activity

A recent study evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting effective dose ranges for further exploration in vivo.

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal death, treatment with the compound resulted in a marked decrease in apoptotic markers compared to controls. This suggests its potential as a neuroprotective agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with four structurally related isoquinoline derivatives (Table 1), emphasizing substituent effects, physicochemical properties, and synthetic pathways.

Table 1: Key Structural and Functional Differences

Functional Group Analysis

- Carbothioamide vs. Carboxamide/Carboximidamide : The target compound’s carbothioamide (C=S) group may confer greater resistance to hydrolysis compared to carboxamide (C=O) in and carboximidamide (NH-C=NH) in . Sulfur’s larger atomic radius could also alter binding interactions with target proteins .

Substituent Effects

- Position 1 Substituents: The (4-ethylphenoxy)methyl group in the target compound introduces steric bulk and moderate lipophilicity, contrasting with the 4-methoxyphenyl group in (electron-donating methoxy) and the 4-chlorophenethyl group in (electron-withdrawing chloro). These differences influence receptor binding and metabolic stability .

- 6,7-Dimethoxy Motif: All compounds retain 6,7-dimethoxy substitutions, a hallmark of isoquinoline derivatives targeting adrenergic or dopaminergic receptors. This motif enhances planar rigidity and π-π stacking interactions .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

Optimization requires a systematic approach:

- Design of Experiments (DoE): Use factorial designs to evaluate variables (e.g., temperature, solvent ratio, catalyst loading). For example, fractional factorial designs can reduce the number of trials while identifying critical factors affecting yield .

- Reaction Conditions: Reflux in ethanol or benzene (common for isoquinoline derivatives) with controlled stoichiometry, as demonstrated in analogous syntheses of 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives .

- Purification: Employ gradient HPLC with mobile phases adjusted to pH 5.5 using phosphoric acid and tetrabutylammonium hydroxide, as validated for structurally similar compounds .

Advanced: What computational strategies predict reaction pathways for modifying the carbothioamide moiety?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for functional group modifications .

- Reaction Path Search: Implement algorithms like the anharmonic downward distortion following (ADDF) method to explore potential intermediates and byproducts .

- Feedback Loops: Integrate experimental data (e.g., NMR or mass spectrometry) into computational models to refine predictions iteratively, as practiced by ICReDD for reaction discovery .

Basic: Which analytical techniques ensure structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy: Compare - and -NMR shifts (e.g., δ 161.15 for carbonyl groups) with reference data from structurally similar compounds like N-(4-substituted phenyl)quinoline derivatives .

- Mass Spectrometry: Validate molecular weight via ESI-MS (e.g., m/z = 355.0 for [M] ions) .

- HPLC Purity Analysis: Use methods optimized for isoquinoline analogs, such as methanol-water-phosphate buffer systems with pH 5.5 ± 0.02 .

Advanced: How to resolve contradictions between spectroscopic data and computational predictions?

Methodological Answer:

- Multi-Technique Validation: Cross-validate NMR data with IR (e.g., C=S stretching at ~1200 cm) and X-ray crystallography (if crystals are obtainable) .

- Conformational Sampling: Perform molecular dynamics simulations to assess if observed NMR shifts align with low-energy conformers predicted computationally .

- Error Analysis: Quantify uncertainties in computational parameters (e.g., solvent effects in DFT) and experimental measurements (e.g., NMR resolution limits) .

Basic: What solvent systems optimize the introduction of the 4-ethylphenoxy methyl group?

Methodological Answer:

- Polar Aprotic Solvents: Use dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for nucleophilic substitutions, as demonstrated in analogous syntheses of phenoxy-methyl isoquinolines .

- Reflux Conditions: Ethanol or toluene under reflux (70–90°C) ensures sufficient activation energy for ether bond formation .

- Work-Up: Extract unreacted precursors using dichloromethane-water partitioning, followed by silica gel chromatography .

Advanced: How can multi-scale modeling integrate molecular dynamics with reactor design for scale-up?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solute-solvent interactions to predict aggregation or solubility issues during scale-up .

- Process Simulation: Use COMSOL Multiphysics to model heat/mass transfer in batch reactors, optimizing parameters like stirring rate and cooling profiles .

- AI-Driven Automation: Implement machine learning to adjust reactor conditions in real-time based on inline spectroscopic data, as proposed for smart laboratories .

Basic: What statistical methods are critical for analyzing synthesis reproducibility?

Methodological Answer:

- ANOVA: Apply analysis of variance to determine if batch-to-batch variability arises from specific factors (e.g., catalyst age) .

- Response Surface Methodology (RSM): Optimize interdependent variables (e.g., temperature and pressure) to maximize reproducibility .

- Control Charts: Monitor purity trends across synthesis runs using HPLC data to detect systemic deviations early .

Advanced: How to design a catalytic system for selective N-methylation?

Methodological Answer:

- Catalyst Screening: Test transition-metal catalysts (e.g., Pd/C or Ru complexes) under hydrogenation conditions, as used in related N-methylations of tetrahydroisoquinolines .

- Kinetic Studies: Use in-situ IR or Raman spectroscopy to track methylation progress and identify rate-limiting steps .

- DFT-Guided Design: Model catalyst-substrate interactions to predict regioselectivity and avoid over-methylation side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.